1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
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Overview
Description
1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid
- 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide
Uniqueness
1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various derivatives and bioactive molecules.
Properties
IUPAC Name |
1-ethyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5S/c1-2-12-8-4-3-6(18(11,15)16)5-7(8)9(13)17-10(12)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKBMNAHGGJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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